molecular formula C10H13N3O B2760063 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile CAS No. 261715-35-9

6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile

Cat. No.: B2760063
CAS No.: 261715-35-9
M. Wt: 191.234
InChI Key: QOQXCHBJASLFFG-UHFFFAOYSA-N
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Description

6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.234. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyridine derivatives, including structures similar to 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile, has been extensively studied. For example, the synthesis and X-ray analysis of some pyridine derivatives reveal the structural features and optical properties of these compounds, offering insights into their potential applications in materials science and organic chemistry (Cetina, Tranfić, Sviben, & Jukić, 2010). Additionally, the synthesis, reactions, and biological activity of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives have been investigated, highlighting the versatility of pyridine derivatives in creating compounds with potential biological activities (Yassin, 2009).

Reactivity and Applications in Antioxidants

The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, including derivatives of this compound, has been studied, with findings suggesting that these compounds possess significant antioxidant properties. The synthesis strategy and the exploration of their reactivity toward chain-carrying peroxyl radicals offer a path to developing potent antioxidants for various applications (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, & Pedulli, 2004).

Potential in Optoelectronic Devices

Research into the synthesis and characterization of specific derivatives of this compound, such as 1-{[(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (MFCMP), has demonstrated the compound's photosensitivity and electrical characteristics. These properties suggest its applicability in optoelectronic devices, showcasing the potential of such derivatives in electronics and photonics applications (Roushdy, Farag, Ibrahim, Halim, & El-Gohary, 2019).

Properties

IUPAC Name

6-[2-(dimethylamino)ethoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-4-3-9(7-11)8-12-10/h3-4,8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQXCHBJASLFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (NaH) 60% dispersion in mineral oil (4.5 g, 111 mmol, 1.1 eq.) in anhydrous DMF (200 mL) was added 2-dimethylaminoethanol (11.5 mL, 111 mmol. 1.1 eq.). The reaction mixture was heated to 50° C. for 30 min. Then, 6-chloronicotinonitrile (14.8 g, 101 mmol, 1 eq.) in THF (100 mL) was added dropwise and the mixture was stirred overnight at 50° C. The solvents were removed under reduced pressure, the resulting residue was dissolved in water and acidified with conc. HCl (hydrochloric acid) to pH 1. The solution was washed with CH2Cl2 (2×200 mL), the aqueous layer was basified with conc. NaOH (sodium hydroxide) to pH about 10 and extracted with diethyl ether. The organic phase was washed with brine, dried over Na2SO4, and filtered. Removal of the solvent in vacuo gave the title compound as an off-white solid (19.32 g, 99%) (m.p.:58° C.).
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4.5 g
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200 mL
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11.5 mL
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14.8 g
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100 mL
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99%

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